2-(2-Pyrazol-1-ylpropanoylamino)propanamide
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Overview
Description
2-(2-Pyrazol-1-ylpropanoylamino)propanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide typically involves the reaction of pyrazole with a suitable acylating agent. One common method is the acylation of pyrazole with 2-bromo-1-phenylpropan-1-one, followed by the reaction with ammonia or an amine to form the desired amide. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine .
Chemical Reactions Analysis
2-(2-Pyrazol-1-ylpropanoylamino)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
2-(2-Pyrazol-1-ylpropanoylamino)propanamide has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Biology: In biological research, pyrazole derivatives are used as enzyme inhibitors and receptor modulators.
Materials Science: Pyrazole derivatives are also used in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide is not well-defined, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. Pyrazole derivatives are known to modulate the activity of various enzymes, including kinases and cyclooxygenases, through binding to their active sites. This compound may exert its effects by inhibiting or activating these targets, leading to downstream biological effects .
Comparison with Similar Compounds
2-(2-Pyrazol-1-ylpropanoylamino)propanamide can be compared with other pyrazole derivatives, such as:
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: This compound has been studied for its anticonvulsant properties and shows a different pharmacological profile compared to this compound.
3-Aminopyrazole: Known for its kinase inhibitory activity, this compound is structurally similar but has different biological activities.
Properties
IUPAC Name |
2-(2-pyrazol-1-ylpropanoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(8(10)14)12-9(15)7(2)13-5-3-4-11-13/h3-7H,1-2H3,(H2,10,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJVRVPRNYCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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